2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19964884
InChI: InChI=1S/C9H6F3IN2O3/c10-9(11,12)4-14-8(16)6-3-5(15(17)18)1-2-7(6)13/h1-3H,4H2,(H,14,16)
SMILES:
Molecular Formula: C9H6F3IN2O3
Molecular Weight: 374.05 g/mol

2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide

CAS No.:

Cat. No.: VC19964884

Molecular Formula: C9H6F3IN2O3

Molecular Weight: 374.05 g/mol

* For research use only. Not for human or veterinary use.

2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide -

Specification

Molecular Formula C9H6F3IN2O3
Molecular Weight 374.05 g/mol
IUPAC Name 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide
Standard InChI InChI=1S/C9H6F3IN2O3/c10-9(11,12)4-14-8(16)6-3-5(15(17)18)1-2-7(6)13/h1-3H,4H2,(H,14,16)
Standard InChI Key PHCKBDGOWFBFBT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCC(F)(F)F)I

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The core structure of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide consists of a benzamide scaffold modified with three substituents (Fig. 1):

  • Nitro group (-NO₂) at the 5-position, introducing strong electron-withdrawing effects that polarize the aromatic ring.

  • Iodo group (-I) at the 2-position, providing a heavy halogen atom capable of participating in halogen bonding and nucleophilic substitution reactions.

  • 2,2,2-Trifluoroethyl group (-CF₃CH₂) attached to the amide nitrogen, contributing to enhanced lipophilicity and metabolic stability .

The spatial arrangement of these groups creates a sterically hindered environment, influencing both reactivity and intermolecular interactions.

Spectroscopic Data

Key spectroscopic features derived from analogous trifluoroethyl-containing compounds include:

  • ¹H NMR: The trifluoroethyl group typically resonates as a quartet near δ 3.3–3.5 ppm (J = 10–11 Hz) due to coupling with adjacent fluorine atoms .

  • ¹⁹F NMR: A characteristic triplet appears at δ −64.9 to −65.8 ppm, reflecting the trifluoroethyl group’s magnetic environment .

  • IR Spectroscopy: Stretching vibrations for the nitro group (∼1520 cm⁻¹) and amide carbonyl (∼1680 cm⁻¹) dominate the spectrum .

Table 1: Physicochemical Properties of 2-Iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide

PropertyValueSource
Molecular FormulaC₉H₆F₃IN₂O₃
Molecular Weight374.05 g/mol
CAS Registry Number1096894-52-8
Predicted LogP2.8 (Estimated)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-iodo-5-nitro-N-(2,2,2-trifluoroethyl)benzamide can be conceptualized in three stages:

  • Benzene Ring Functionalization: Sequential introduction of nitro and iodine groups.

  • Amide Bond Formation: Coupling of the substituted benzoic acid with 2,2,2-trifluoroethylamine.

  • Purification and Characterization: Isolation via chromatography and validation through spectroscopic methods.

Nitration and Iodination Sequence

A reported approach for analogous systems involves:

  • Nitration: Treating 2-iodobenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to install the nitro group at the 5-position .

  • Amide Coupling: Reacting the resulting 2-iodo-5-nitrobenzoic acid with 2,2,2-trifluoroethylamine using EDCI/HOBt as coupling agents .

Copper-Mediated Halogenation

Copper catalysts (e.g., CuI) facilitate iodination of electron-deficient aryl rings, as demonstrated in the synthesis of 2-bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene . This method could be adapted for introducing iodine into the benzamide scaffold.

Table 2: Comparative Yields for Synthetic Steps

Reaction StepYield (%)ConditionsSource
Nitration72HNO₃/H₂SO₄, 0°C, 2 h
Amide Coupling85EDCI/HOBt, DMF, rt, 12 h
Copper-Mediated Iodination68CuI, DMF, 80°C, 6 h

Reactivity and Functional Group Transformations

Nucleophilic Aromatic Substitution

The iodine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

Ar-I+NH2RPd catalystAr-NHR+HI\text{Ar-I} + \text{NH}_2\text{R} \xrightarrow{\text{Pd catalyst}} \text{Ar-NHR} + \text{HI}

This reactivity is leveraged in synthesizing biaryl amines for pharmaceutical intermediates .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-iodo-5-amino-N-(2,2,2-trifluoroethyl)benzamide—a precursor for heterocyclic compounds .

Trifluoroethyl Group Stability

The -CF₃CH₂ moiety resists metabolic oxidation, as evidenced by its presence in stable kinase inhibitors like GLPG3667 . This suggests potential applications in drug design where prolonged half-life is critical.

Compound NameKey FeaturesApplicationSource
2-Bromo-3,4-dimethoxy-N-(CF₃CH₂)benzamideBromine instead of iodine; methoxy groupsMedicinal chemistry
5-Nitro-N-(trifluoromethyl)benzamideCF₃ instead of CF₃CH₂; simpler substituentsOrganic synthesis

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